BenchChemオンラインストアへようこそ!

Tamsulosin Hydrochloride

receptor binding assay α1-adrenoceptor subtypes uroselectivity

Tamsulosin HCl (CAS 106463-17-6): Quantifiable α1A selectivity (pKi 10.38, 11-fold over α1B) enables uroselectivity research. Well-documented food effect (30% AUC fasting increase) provides a baseline for formulation development. BP 2025 monograph (98.5–101.0% assay) supports QC & impurity profiling. Ranked highest for IPSS improvement among α-blockers—the evidence-based active comparator for BPH trials.

Molecular Formula C20H29ClN2O5S
Molecular Weight 445.0 g/mol
CAS No. 106463-17-6
Cat. No. B1681882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamsulosin Hydrochloride
CAS106463-17-6
Synonyms5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Flomax
LY 253352
LY-253352
tamsulosin
tamsulosin hydrochloride
YM 617
YM-617
Molecular FormulaC20H29ClN2O5S
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
InChIInChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1
InChIKeyZZIZZTHXZRDOFM-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tamsulosin Hydrochloride CAS 106463-17-6: Procurement-Grade α1-Adrenoceptor Antagonist for Benign Prostatic Hyperplasia Applications


Tamsulosin Hydrochloride (CAS 106463-17-6) is a potent and selective α1-adrenoceptor antagonist clinically indicated for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It is a white or almost white crystalline powder, slightly soluble in water, freely soluble in formic acid, slightly soluble in anhydrous ethanol, and practically insoluble in ether [1]. Tamsulosin exhibits high affinity for the human α1A-adrenoceptor (pKi = 10.38), which is 11-fold higher than its affinity for the α1B-adrenoceptor (pKi = 9.33) and 3.4-fold higher than for the α1D-adrenoceptor (pKi = 9.85), a selectivity profile that underlies its clinical uroselectivity [2].

Why Tamsulosin Hydrochloride Cannot Be Substituted with Other α1-Blockers Without Quantitative Validation


Despite shared classification as α1-adrenoceptor antagonists, the α-blocker class exhibits substantial heterogeneity in subtype selectivity profiles, pharmacokinetic behavior, and clinical tolerability. Tamsulosin's affinity for the α1A-adrenoceptor exceeds that of silodosin by 5-fold, terazosin by 120-fold, alfuzosin by 280-fold, and doxazosin by over 400-fold [1]. Furthermore, tamsulosin hydrochloride capsules exhibit a pronounced food effect: fasting conditions increase bioavailability (AUC) by 30% and peak concentration (Cmax) by 40–70% compared to fed conditions [2]. These pharmacological and pharmacokinetic divergences preclude simple interchangeability. Procurement and formulation decisions must account for the specific compound's quantitative performance parameters rather than assuming class-level equivalence.

Tamsulosin Hydrochloride Quantitative Differentiation Evidence: α1A Subtype Selectivity, Food Effect, and Pharmacokinetic Performance vs. Comparators


α1A-Adrenoceptor Binding Affinity: Tamsulosin vs. Silodosin, Terazosin, Alfuzosin, and Doxazosin

Tamsulosin exhibits substantially higher binding affinity for the human α1A-adrenoceptor compared to other clinically used α1-blockers. In a head-to-head competitive binding study using recombinant human α1-adrenoceptor subtypes, tamsulosin's affinity for α1A-adrenoceptors (pKi = 10.38) was 5-fold higher than silodosin, 120-fold higher than terazosin, 280-fold higher than alfuzosin, and over 400-fold higher than doxazosin [1]. Within its own subtype profile, tamsulosin demonstrates 11-fold higher affinity for α1A than α1B (pKi 9.33) and 3.4-fold higher than α1D (pKi 9.85) [1].

receptor binding assay α1-adrenoceptor subtypes uroselectivity

Food Effect on Bioavailability: Tamsulosin HCl Capsules Fasted vs. Fed Conditions

Tamsulosin hydrochloride capsules exhibit a clinically significant food effect that distinguishes them from α-blockers with minimal food-dependent absorption. Taking tamsulosin hydrochloride under fasted conditions results in a 30% increase in bioavailability (AUC) and a 40% to 70% increase in peak plasma concentration (Cmax) compared to fed conditions [1]. This effect is consistent regardless of whether the capsule is taken with a light breakfast or a high-fat breakfast [1]. In contrast, alfuzosin exhibits a food effect wherein fasting reduces bioavailability by approximately 50% [2], representing an inverse directionality of food dependence.

pharmacokinetics bioavailability food-drug interaction

Pharmacokinetic Differentiation: Tamsulosin OCAS vs. Conventional Tamsulosin Formulations

The Oral Controlled Absorption System (OCAS) formulation of tamsulosin (Omnic OCAS) demonstrates improved pharmacokinetic performance compared to conventional immediate-release tamsulosin formulations. The OCAS technology produces: (1) lower maximum plasma concentration (Cmax), (2) a more consistent 24-hour plasma concentration profile with improved Cmax/C24h ratio, and (3) independence of pharmacokinetics from food intake [1]. These formulation-driven PK differences exist despite identical active pharmaceutical ingredient content.

sustained release OCAS Cmax/C24h ratio

Clinical Efficacy Ranking: Tamsulosin 0.4 mg in Network Meta-Analysis vs. Other α-Blockers

In a 2024 systematic review and network meta-analysis of 22 randomized controlled trials encompassing 3,371 patients with BPH, tamsulosin 0.4 mg demonstrated the highest probability of ranking for improvement in International Prostate Symptom Score (IPSS), post-void residual volume (PVR), and maximum urinary flow rate (Qmax) among six α-blockers evaluated [1]. The analysis included direct and indirect comparisons of tamsulosin, alfuzosin, naftopidil, terazosin, doxazosin, and silodosin across 12 dose categories [1]. Notably, silodosin was associated with a higher incidence of treatment-emergent adverse events, while tamsulosin 0.4 mg demonstrated a favorable efficacy-to-tolerability balance [1].

network meta-analysis IPSS Qmax

Comparative Tolerability: Vasodilatory Adverse Events with Tamsulosin vs. Alfuzosin

Comparative clinical evidence indicates that while both alfuzosin and tamsulosin are better tolerated than terazosin and doxazosin, tamsulosin causes fewer vasodilatory adverse events than alfuzosin. Specifically, tamsulosin demonstrates a lower incidence of cardiovascular adverse events including hypotension and dizziness compared to alfuzosin, although tamsulosin is associated with a higher frequency of ejaculatory abnormalities [1]. In the alfuzosin prescribing information, the incidence of dizziness (including postural dizziness) was 5.7% for alfuzosin 10 mg vs. 2.8% for placebo [2].

adverse events vasodilation tolerability

Pharmaceutical Quality Specification: British Pharmacopoeia 2025 Monograph Standards

Tamsulosin Hydrochloride is subject to stringent pharmacopoeial quality specifications as defined in the British Pharmacopoeia 2025 (Ph. Eur. 11.6) monograph. The substance must contain 98.5% to 101.0% of C20H28N2O5S,HCl calculated on the dried substance [1]. Unspecified impurities are limited to not more than 0.10%, and the enantiomeric purity specification is strictly controlled with specific optical rotation requirements of -17.5 to -20.5 [1]. Related substances testing includes resolution validation with a minimum resolution of 6 between impurity D and tamsulosin peaks [1].

pharmacopoeia quality control impurity limits

Tamsulosin Hydrochloride CAS 106463-17-6: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Receptor Pharmacology Studies Requiring High α1A Selectivity with Documented Affinity Ratios

Research protocols investigating α1-adrenoceptor subtype pharmacology benefit from tamsulosin hydrochloride due to its well-characterized selectivity profile. With pKi values of 10.38 (α1A), 9.33 (α1B), and 9.85 (α1D), tamsulosin provides an 11-fold window between α1A and α1B antagonism [1]. This quantifiable selectivity supports mechanistic studies of prostate smooth muscle relaxation where α1A predominance is established. The compound's slow dissociation kinetics from the α1A-adrenoceptor further distinguishes it from reference antagonists like prazosin [1].

Bioequivalence and Formulation Development Requiring Food-Effect Reference Data

Tamsulosin hydrochloride serves as a benchmark reference compound for formulation development studies evaluating food-effect mitigation strategies. The well-documented 30% AUC increase and 40–70% Cmax increase under fasting conditions [1] provide a quantifiable baseline against which modified-release technologies can be assessed. The OCAS formulation's demonstrated independence from food intake [2] exemplifies the formulation-driven differentiation possible when using the same API.

Comparative Efficacy Studies in BPH Models Requiring Clinical Reference Benchmarking

Investigators designing comparative efficacy studies for novel BPH therapeutics should consider tamsulosin hydrochloride 0.4 mg as an active comparator reference. Network meta-analysis data position tamsulosin 0.4 mg with the highest probability of ranking for IPSS improvement, PVR reduction, and Qmax enhancement among six clinically used α-blockers [1]. This evidence-based ranking provides a robust justification for comparator selection in clinical trial design.

Quality Control and Analytical Method Development Requiring Pharmacopoeial Reference Standards

Analytical laboratories engaged in pharmaceutical quality control, impurity profiling, or method validation for α-blocker analysis benefit from tamsulosin hydrochloride's well-defined pharmacopoeial monograph. The British Pharmacopoeia 2025 specifies assay content (98.5–101.0%), unspecified impurity limits (≤0.10%), and resolution requirements (minimum 6 between impurity D and tamsulosin peaks) [1]. These specifications enable robust analytical method development and system suitability verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamsulosin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.